molecular formula C19H22N4O2S B2984446 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923220-81-9

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2984446
CAS No.: 923220-81-9
M. Wt: 370.47
InChI Key: SMOSVYYVRGIVIO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated aromatic compound.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Introduction of nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for neurological and psychological disorders due to its structural similarity to known psychoactive compounds.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and cognition. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, which could explain its potential effects on neurological function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.

    N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide: Contains a benzamide group, which may alter its pharmacological properties.

Uniqueness

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which can influence its binding affinity and selectivity for various biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(12-15-13-26-19(20-15)21-18(25)14-6-7-14)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-5,13-14H,6-12H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOSVYYVRGIVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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